molecular formula C13H10N4O2 B12106565 Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro-

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro-

Cat. No.: B12106565
M. Wt: 254.24 g/mol
InChI Key: WLTPDABMNUIJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure. The addition of a 1-methyl-1H-pyrazol-4-yl group and a nitro group at the 3 and 6 positions, respectively, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromo-2-nitroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the intermediate product. This intermediate is then cyclized to form the quinoline ring system, followed by nitration to introduce the nitro group at the 6 position .

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized. The starting materials are chosen for their availability and low cost, and the reaction conditions are optimized to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is primarily due to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is unique due to the specific combination of the quinoline ring, the 1-methyl-1H-pyrazol-4-yl group, and the nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-6-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-16-8-11(7-15-16)10-4-9-5-12(17(18)19)2-3-13(9)14-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTPDABMNUIJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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